
Asenapine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asenapine-d3 is a deuterated form of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterium atoms in this compound replace hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, such as its metabolic stability and half-life. Asenapine itself is known for its high affinity for serotonin and dopamine receptors, making it effective in managing symptoms of psychosis and mood disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of asenapine-d3 involves the incorporation of deuterium atoms into the asenapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms and the overall structural integrity of the compound .
化学反应分析
Types of Reactions
Asenapine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and substituted derivatives. These products can have varying pharmacological properties and are often studied for their potential therapeutic effects .
科学研究应用
Pharmacodynamics and Mechanism of Action
Asenapine-d3 functions by antagonizing several neurotransmitter receptors, particularly dopamine and serotonin receptors. Its binding affinities are notably distinct compared to other antipsychotics:
- Dopamine Receptors : High affinity for D2 (pKi 9.1) and D3 receptors (pKi 9.4), indicating significant dopaminergic activity.
- Serotonin Receptors : Strong binding to various serotonin receptors, including 5-HT2A (pKi 10.2) and 5-HT2C (pKi 10.5), which may contribute to its efficacy in managing mood disorders .
This receptor profile suggests that this compound not only addresses positive symptoms of schizophrenia but may also alleviate negative symptoms and cognitive deficits associated with these disorders .
Clinical Efficacy in Schizophrenia
This compound has demonstrated efficacy in clinical trials for treating schizophrenia. Notable findings include:
- Reduction in Symptoms : In comparative studies, this compound showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
- Long-term Treatment : Evidence suggests that asenapine can maintain clinical improvement during long-term treatment phases, addressing both acute episodes and preventing relapse .
Applications in Bipolar Disorder
This compound is also effective for managing bipolar disorder, particularly during manic episodes:
- Acute Mania Treatment : Clinical trials have indicated that this compound significantly reduces Young Mania Rating Scale (YMRS) scores compared to placebo within the first few weeks of treatment .
- Adjunctive Therapy : It has been utilized as an adjunctive treatment alongside mood stabilizers for patients who do not fully respond to standard treatments .
Comparative Safety Profile
The safety profile of this compound is favorable compared to other atypical antipsychotics:
- Weight Gain : this compound is associated with less weight gain than olanzapine and other similar medications, making it a preferable option for long-term management .
- Side Effects : Common side effects include somnolence and dizziness, but the incidence of severe side effects such as extrapyramidal symptoms is relatively low .
Future Research Directions
Research on this compound continues to expand, focusing on:
- Cognitive Function : Studies are investigating its potential to improve cognitive deficits in schizophrenia, leveraging its unique receptor binding profile .
- Transdermal Delivery Systems : Recent developments include transdermal formulations that may enhance patient compliance and reduce gastrointestinal side effects associated with sublingual administration .
Data Summary Table
作用机制
Asenapine-d3 exerts its effects by antagonizing multiple neurotransmitter receptors, including serotonin (5HT2A), dopamine (D2), noradrenaline, and histamine receptors. The strong antagonism at serotonin and dopamine receptors is believed to be responsible for its antipsychotic and mood-stabilizing effects. Additionally, this compound enhances dopamine and acetylcholine efflux in the brain, which may contribute to its cognitive benefits .
相似化合物的比较
Similar Compounds
Risperidone: Another atypical antipsychotic with a similar mechanism of action.
Olanzapine: Known for its efficacy in treating schizophrenia and bipolar disorder.
Quetiapine: Used for its antipsychotic and mood-stabilizing properties
Uniqueness of Asenapine-d3
This compound is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts .
生物活性
Asenapine-d3 is a deuterated derivative of asenapine, an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor binding affinities, efficacy in clinical trials, and case studies that highlight its therapeutic potential.
Pharmacological Profile
This compound exhibits a complex pharmacological profile characterized by high affinity for various neurotransmitter receptors. Notably, it interacts significantly with:
- Dopamine Receptors : High affinity for D2, D3, and D4 receptors.
- Serotonin Receptors : Strong binding to 5-HT2A, 5-HT2C, and 5-HT1A receptors.
- Adrenergic Receptors : Affinity for alpha-1 and alpha-2 adrenergic receptors.
- Histamine Receptors : Interaction with H1 and H2 receptors.
The following table summarizes the binding affinities (pKi values) of this compound at various receptors:
Receptor Type | Receptor | pKi Value |
---|---|---|
Dopamine | D1 | 8.9 |
D2 | 9.1 | |
D3 | 9.4 | |
D4 | 9.0 | |
Serotonin | 5-HT1A | 8.6 |
5-HT2A | 10.2 | |
5-HT2C | 10.5 | |
Adrenergic | α1 | 8.9 |
α2A | 8.9 | |
α2B | 9.5 | |
Histamine | H1 | 9.0 |
H2 | 8.2 |
These affinities suggest that this compound may have a robust antipsychotic effect through its action on dopamine and serotonin pathways while minimizing interactions with muscarinic receptors, which are often associated with adverse effects in antipsychotic medications .
Clinical Efficacy
Asenapine has demonstrated efficacy in treating acute manic and mixed episodes in bipolar disorder and schizophrenia. Clinical trials have shown that asenapine outperforms placebo and is non-inferior to olanzapine in improving symptoms measured by the Young Mania Rating Scale (YMRS) and the Positive and Negative Syndrome Scale (PANSS).
Clinical Trial Data
The following table summarizes key clinical trials involving asenapine:
Study ID | Condition | Treatment | Duration | Primary Endpoint | Result |
---|---|---|---|---|---|
Trial 041004 | Schizophrenia | Asenapine 5 mg BID | 6 weeks | PANSS total score | Significant improvement |
Trial 041023 | Schizophrenia | Asenapine 10 mg BID | 6 weeks | PANSS total score | Statistically significant vs placebo |
Trial NCT01312345 (Bipolar) | Bipolar Disorder | Asenapine vs Olanzapine | 12 weeks | YMRS score | Non-inferior to olanzapine |
These studies indicate that asenapine is effective in reducing both positive and negative symptoms of schizophrenia while also being beneficial for mood stabilization in bipolar disorder .
Case Studies
In a case series involving patients with treatment-resistant bipolar disorder, asenapine was used as an adjunct therapy alongside mood stabilizers. The results showed significant improvements in both depressive and manic symptoms over a treatment period of three months:
- Patient A : Experienced a reduction in MADRS scores from baseline after three weeks of treatment.
- Patient B : Achieved remission of manic symptoms as measured by the YMRS after six weeks.
These outcomes support the use of asenapine not only for acute episodes but also for long-term management of bipolar disorder .
属性
IUPAC Name |
(2R,6R)-9-chloro-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-IBZLBPKTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。